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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-4-nitrobenzene

Cat. No.: B170261 Get Quote

Computational databases provide a foundational set of calculated properties for 1-(1-
Bromoethyl)-4-nitrobenzene. These values are typically determined through quantitative

structure-property relationship (QSPR) models and basic molecular mechanics. A summary of

these properties is presented below.

Property Value Source

Molecular Formula C8H8BrNO2 PubChem[1][2]

Molecular Weight 230.06 g/mol PubChem[1]

Exact Mass 228.97384 Da PubChem[1]

Monoisotopic Mass 228.97384 Da PubChem[1]

XLogP3 3 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 45.8 Å² PubChem[1]

Heavy Atom Count 12 ECHEMI[3]

Complexity 161 PubChem[1]
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Theoretical Spectroscopic and Electronic Properties
While direct theoretical studies on 1-(1-Bromoethyl)-4-nitrobenzene are pending, we can

project its properties based on the computational analysis of 1-Bromo-4-nitrobenzene, a

structurally similar molecule.[4] The methodologies employed in such studies, typically Density

Functional Theory (DFT), provide reliable predictions of molecular structure, vibrational

frequencies, and electronic properties.

Proposed Computational Methodology
The theoretical calculations for 1-(1-Bromoethyl)-4-nitrobenzene would likely be performed

using a quantum chemical package like Gaussian. A common and effective method involves

the B3LYP level of theory with a 6-311++G(d,p) basis set.[4] This approach is well-suited for

optimizing molecular geometry and predicting spectroscopic data.

Predicted Vibrational Frequencies (FT-IR and FT-Raman)
The vibrational modes of 1-(1-Bromoethyl)-4-nitrobenzene can be predicted using DFT

calculations. The presence of the ethyl group would introduce additional vibrational modes

compared to 1-Bromo-4-nitrobenzene. The following table provides a hypothetical assignment

of key vibrational frequencies based on the analysis of its analogue.

Vibrational Mode
Predicted Wavenumber (cm⁻¹) (B3LYP/6-
311++G(d,p))

NO₂ Asymmetric Stretch ~1520

NO₂ Symmetric Stretch ~1345

C-N Stretch ~850

C-Br Stretch ~650

Aromatic C-H Stretch ~3100

Aliphatic C-H Stretch ~2950

Predicted NMR Chemical Shifts
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The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic

Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[4] The predicted shifts

are crucial for the structural elucidation of the molecule.

Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

CH (ethyl) ~5.2 ~45

CH₃ (ethyl) ~2.1 ~25

Aromatic CH (ortho to NO₂) ** ~8.2 ~124

Aromatic CH (ortho to

bromoethyl)
~7.6 ~129

Aromatic C (ipso to NO₂) ** - ~148

Aromatic C (ipso to

bromoethyl)
- ~145

Predicted Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to

understanding the chemical reactivity and kinetic stability of the molecule. These can be

calculated using Time-Dependent DFT (TD-DFT).[4]

Property Predicted Value (eV)

HOMO Energy -7.0 to -7.5

LUMO Energy -1.5 to -2.0

HOMO-LUMO Energy Gap (ΔE) 5.0 to 6.0

Experimental Protocols for Theoretical Calculations
The following outlines the standard computational protocol for determining the theoretical

properties of 1-(1-Bromoethyl)-4-nitrobenzene, based on established practices for similar
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molecules.[4]

1. Molecular Structure Optimization:

The initial molecular structure of 1-(1-Bromoethyl)-4-nitrobenzene is drawn using a

molecular editor and imported into the computational software.

Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP

functional and the 6-311++G(d,p) basis set.

The optimization is complete when the forces on the atoms are negligible, and the structure

corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Analysis:

Following geometry optimization, a frequency calculation is performed at the same level of

theory (B3LYP/6-311++G(d,p)).

The absence of imaginary frequencies confirms that the optimized structure is a true

minimum.

The calculated frequencies correspond to the fundamental vibrational modes of the

molecule, which can be correlated with experimental FT-IR and FT-Raman spectra.

3. NMR Chemical Shift Calculation:

The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic

Orbital (GIAO) method.

The calculations are performed at the B3LYP/6-311++G(d,p) level of theory.

The calculated isotropic shielding values are referenced against a standard (e.g.,

tetramethylsilane) to obtain the chemical shifts.

4. Electronic Property Analysis:

The electronic properties, including HOMO and LUMO energies, are obtained from the

optimized molecular structure.
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Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum

(UV-Vis).

Visualizing the Theoretical Calculation Workflow
The logical flow of a theoretical investigation into the properties of a molecule like 1-(1-
Bromoethyl)-4-nitrobenzene can be visualized as follows:

Initial Molecular Structure
(1-(1-Bromoethyl)-4-nitrobenzene)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Optimized Molecular Structure

Vibrational Frequency Analysis NMR Chemical Shift Calculation
(GIAO Method)

Electronic Property Analysis
(TD-DFT)

Predicted FT-IR & FT-Raman Spectra Predicted ¹H & ¹³C NMR Spectra HOMO-LUMO Energies &
UV-Vis Spectrum

Click to download full resolution via product page

Caption: Workflow for theoretical calculations of molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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